5-(Amino(phenyl)methyl)-N-phenylpyridin-2-amine
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Overview
Description
5-(Amino(phenyl)methyl)-N-phenylpyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a pyridine ring substituted with an amino group and a phenylmethyl group, making it a versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Amino(phenyl)methyl)-N-phenylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with benzaldehyde derivatives under acidic conditions, followed by reduction and amination steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Amino(phenyl)methyl)-N-phenylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and aminophenyl derivatives, which can be further utilized in synthetic chemistry .
Scientific Research Applications
5-(Amino(phenyl)methyl)-N-phenylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 5-(Amino(phenyl)methyl)-N-phenylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar amino group and are known for their versatility in organic synthesis and medicinal chemistry.
3-(5)-Substituted Pyrazoles: These compounds exhibit similar reactivity and are used in the synthesis of complex heterocyclic systems.
Uniqueness
5-(Amino(phenyl)methyl)-N-phenylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C18H17N3 |
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Molecular Weight |
275.3 g/mol |
IUPAC Name |
5-[amino(phenyl)methyl]-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C18H17N3/c19-18(14-7-3-1-4-8-14)15-11-12-17(20-13-15)21-16-9-5-2-6-10-16/h1-13,18H,19H2,(H,20,21) |
InChI Key |
OVHTVYYKRMZLTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CN=C(C=C2)NC3=CC=CC=C3)N |
Origin of Product |
United States |
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